Etidronic acid (disodium)

bisphosphonate bone affinity Ki

Choose etidronic acid disodium for uniquely reversible pharmacology—the weakest hydroxyapatite binder among bisphosphonates, enabling rapid washout where nitrogen-containing analogs (alendronate, zoledronate) cause prolonged bone retention. As a mild chelator, it removes endodontic smear layer without aggressive dentin erosion and critically preserves NaOCl antimicrobial activity, unlike EDTA. Industrially, it outperforms ATMP and PBTC as a scale/corrosion inhibitor at temperatures up to 250°C, maintaining efficacy at high pH without hydrolysis. Also one of only two non-nitrogenous bisphosphonates demonstrating clear analgesic effects at sub-antiresorptive doses, making it essential for dissecting pain mechanisms independently of bone turnover suppression. Ideal for bone research, conservative endodontics, cooling water systems, and oilfield pipelines.

Molecular Formula C2H6Na2O7P2
Molecular Weight 249.99 g/mol
Cat. No. B12408959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtidronic acid (disodium)
Molecular FormulaC2H6Na2O7P2
Molecular Weight249.99 g/mol
Structural Identifiers
SMILESCC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
InChIInChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2
InChIKeyGWBBVOVXJZATQQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etidronic Acid Disodium: First-Generation Bisphosphonate for Bone Resorption, Chelation, and Industrial Scale Inhibition


Etidronic acid disodium (also known as etidronate disodium, HEDP·Na₂) is a first-generation, non‑nitrogen‑containing bisphosphonate [1]. It is an organophosphonic acid with a P‑C‑P backbone that confers strong affinity for calcium ions, enabling its dual roles as a bone resorption inhibitor and an industrial scale/corrosion inhibitor . As a weak chelating agent, it preferentially binds to hydroxyapatite in bone and forms stable complexes with divalent metal ions in aqueous systems .

Why Etidronic Acid Disodium Cannot Be Simply Substituted by Other Bisphosphonates or Chelators


Etidronic acid disodium exhibits a unique combination of relatively weak bone‑binding affinity, non‑nitrogen‑containing structure, and moderate chelating strength that fundamentally differentiates it from more potent nitrogen‑containing bisphosphonates (e.g., alendronate, zoledronate) and stronger chelators (e.g., EDTA). Substituting it with a higher‑affinity analog may increase antiresorptive potency but also prolong bone retention and delay reversibility, which is undesirable in certain clinical scenarios [1]. Conversely, replacing it with a stronger chelator like EDTA can lead to excessive dentin erosion and interference with antimicrobial activity in endodontic applications [2]. Therefore, product‑specific selection is essential to balance efficacy with reversibility and biocompatibility.

Quantitative Differentiation of Etidronic Acid Disodium Against Key Comparators


Bone Binding Affinity: Etidronate Exhibits Significantly Weaker Ki than Clodronate but Comparable to Alendronate

In competitive binding assays on human bone, etidronate showed a Ki of 91 µM, which was comparable to alendronate (61 µM) and pamidronate (83 µM), but substantially stronger than clodronate (806 µM, P > 0.0001) [1]. This indicates that etidronate has a moderate binding profile that is distinct from the very weak binding of clodronate.

bisphosphonate bone affinity Ki

Antiresorptive Potency: Etidronate Has the Lowest Relative Potency Among Clinically Used Bisphosphonates

Etidronate is the least potent bisphosphonate in terms of in vivo antiresorptive activity. Its relative potency is set at 1, whereas clodronate is 10-fold more potent, pamidronate is 100-fold, and zoledronate is >10,000-fold more potent [1][2]. This ranking is consistent across multiple independent assessments.

bisphosphonate potency bone resorption

Hydroxyapatite Adsorption Affinity: Etidronate Binds with Lower Affinity than Zoledronate and Alendronate

Kinetic studies on hydroxyapatite (HAP) crystal growth at pH 7.4 and physiological ionic strength revealed a rank order of binding affinity: zoledronate > alendronate > ibandronate > risedronate > etidronate > clodronate [1]. Etidronate's affinity constant (KL) was significantly lower than that of zoledronate and alendronate, but higher than that of clodronate.

hydroxyapatite adsorption bisphosphonate

Analgesic Efficacy: Etidronate and Clodronate Exhibit Comparable Analgesic Effects Independent of Antiresorptive Activity

In a comparative murine model, both etidronate and clodronate demonstrated clear analgesic effects in the acetic acid‑induced writhing test, while nitrogen‑containing bisphosphonates (e.g., minodronate) were ineffective [1]. Importantly, the analgesic doses were lower than those required for antiresorptive effects, and both drugs reduced acetic acid‑induced c‑Fos expression in the brain and spinal cord [1].

analgesic bisphosphonate non‑NBP

Thermal Stability in Industrial Applications: Etidronic Acid Retains Scale/Corrosion Inhibition at 250°C

Etidronic acid (HEDP) maintains effective scale and corrosion inhibition at temperatures up to 250°C . In contrast, ATMP (amino trimethylene phosphonic acid) and PBTC (2‑phosphonobutane‑1,2,4‑tricarboxylic acid) exhibit reduced performance in high‑temperature or high‑iron environments . This superior thermal stability makes etidronic acid the preferred phosphonate for high‑temperature industrial cooling water systems.

thermal stability scale inhibition HEDP

Optimal Use Cases for Etidronic Acid Disodium Driven by Quantitative Differentiation


Short‑Term Bone Metabolism Research Requiring Reversible Antiresorptive Action

Due to its low relative potency (1) and weaker hydroxyapatite binding affinity (ranked 5th out of 6 tested bisphosphonates), etidronic acid disodium is ideal for in vivo and in vitro studies where rapid washout or reversible inhibition of bone resorption is required [1]. This prevents the prolonged bone retention and delayed recovery seen with high‑affinity nitrogen‑containing bisphosphonates like alendronate or zoledronate.

Endodontic Smear Layer Removal with Minimal Dentin Erosion

As a weak chelating agent, etidronic acid (9% HEDP) effectively removes smear layer without the aggressive dentin erosion caused by EDTA or citric acid [1]. Additionally, it can be mixed with sodium hypochlorite without compromising the antimicrobial activity of NaOCl, a critical advantage over EDTA which depletes free available chlorine [2]. This makes etidronic acid the preferred irrigant for continuous chelation protocols in conservative endodontics.

High‑Temperature Industrial Cooling Water and Boiler Systems

Etidronic acid disodium maintains scale and corrosion inhibition efficacy at temperatures up to 250°C, outperforming ATMP and PBTC under thermal stress [1]. It is also stable at high pH and resistant to hydrolysis, making it suitable for long‑term use in circulating cooling water systems, medium/low‑pressure boilers, and oilfield water injection pipelines [2].

Investigating Analgesic Mechanisms Independent of Antiresorptive Activity

Etidronic acid disodium, along with clodronate, is one of only two non‑nitrogen‑containing bisphosphonates that demonstrate clear analgesic effects at doses lower than those required for antiresorptive activity [1]. This unique property makes it an essential tool for dissecting the neuronal mechanisms of bisphosphonate‑induced pain relief without the confounding influence of bone turnover suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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